2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require specific temperature and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted chlorophenyl derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-chlorophenyl)-1-(thiophen-3-yl)ethan-1-one
- 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole hydrochloride
Uniqueness
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of structural features, including the chlorophenyl group, thiophene ring, and cyclopropyl moiety.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-4-2-1-3-12(14)9-15(19)18-11-16(6-7-16)13-5-8-20-10-13/h1-5,8,10H,6-7,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKHFDPVSVLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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